2,7-Dimethyloctanedioic acid, also known as (2S,6S)-2,6-dimethyloctanedioic acid, is a dicarboxylic acid characterized by the presence of two methyl groups located at the 2nd and 6th positions of the octanedioic acid backbone. This compound has the molecular formula C10H18O4 and a molecular weight of approximately 202.25 g/mol. The compound exhibits chirality due to its asymmetric carbon centers at positions 2 and 6, allowing for different stereoisomeric forms. The (2S,6S) configuration is particularly noted for its biological activity and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers and research institutions. It is often synthesized in laboratory settings for research purposes and is available through chemical databases and suppliers specializing in organic compounds.
2,7-Dimethyloctanedioic acid falls under the classification of dicarboxylic acids. Dicarboxylic acids are organic compounds containing two carboxyl functional groups (-COOH). This specific compound is part of the broader category of aliphatic dicarboxylic acids, which are known for their diverse applications in organic synthesis and materials science.
Several synthetic routes have been developed for the preparation of 2,7-dimethyloctanedioic acid. The most common methods include:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2,7-dimethyloctanedioic acid features a linear chain with two carboxylic acid groups at either end and methyl substituents at positions 2 and 6:
As a dicarboxylic acid, 2,7-dimethyloctanedioic acid can participate in various chemical reactions typical for such compounds:
These reactions are significant for synthesizing derivatives that may exhibit altered properties or enhanced biological activity.
The reactions often require specific catalysts or conditions to proceed efficiently. For example, esterification typically involves acidic catalysts and heat to drive the reaction towards product formation.
The mechanism by which 2,7-dimethyloctanedioic acid exerts its effects—especially in biological systems—may involve interactions with enzymes or receptors due to its structural characteristics. The presence of chiral centers allows for stereospecific interactions that can influence biological pathways.
Research indicates that modifications at the methyl groups can affect binding affinities and biological activity. For instance, studies on similar compounds have shown that structural variations can lead to significant differences in pharmacological profiles.
Relevant data from various studies suggest that the introduction of methyl groups enhances stability against hydrolysis under physiological conditions .
2,7-Dimethyloctanedioic acid has potential applications in several fields:
2,7-Dimethyloctanedioic acid belongs to a precisely defined chemical taxonomy based on chain length, functional group arrangement, and branching patterns:
Chain Length Classification: As a C10 dicarboxylic acid (molecular formula C10H18O4), it falls within the medium-chain dicarboxylate category (typically C6-C12). This places it between short-chain dicarboxylates like adipic acid (C6) and longer-chain counterparts like tetradecanedioic acid (C14) [8]. Medium-chain derivatives exhibit optimal balance between hydrophobic backbone length and hydrophilic terminal carboxylate groups, enhancing membrane permeability while retaining water solubility at physiological pH [4].
Subclassification by Branching: It is specifically categorized as a gem-dimethyl-substituted dicarboxylic acid due to the presence of two methyl groups (–CH3) attached to carbon atoms adjacent to the carboxyl termini (C2 and C7). This branching differentiates it from straight-chain octanedioic acid (suberic acid) and positional isomers like 3,6-dimethyloctanedioic acid. Branching significantly alters packing efficiency, melting behavior, and biological interactions compared to linear analogs [4].
Functional Group Hierarchy: As a dicarboxylate, it holds primary classification under carboxylic acids (IUPAC class) but exhibits distinct chemical behavior due to dual acidic protons with pKa values typically ranging between 4.0-5.5 (first dissociation) and 5.5-7.0 (second dissociation). The separation between carboxyl groups (seven methylene units) reduces intramolecular electronic interactions compared to shorter-chain dicarboxylates like oxalate (C2) or malonate (C3), which exhibit significant acid-strength enhancement via inductive effects [8].
Table 1: Taxonomic Classification of 2,7-Dimethyloctanedioic Acid Within Fatty Acid Derivatives
Classification Level | Category | Defining Characteristics |
---|---|---|
Carbon Chain Length | Medium-Chain Dicarboxylic Acid | C10 backbone (8 carbons + 2 carboxyl carbons) |
Branching Pattern | α,ω-Dimethyl-Substituted | Methyl groups at C2 and C7 positions |
Functional Groups | Aliphatic Dicarboxylate | Two terminal carboxyl groups (-COOH) |
Biosynthetic Origin | Branched-Chain Fatty Acid Derivative | Derived from α-oxidation of phytol or branched-chain amino acids |
The discovery and systematic naming of branched-chain dicarboxylic acids reflect evolving conventions in organic chemistry and biochemical identification:
Early Identification in Metabolic Studies: Branched-chain C10 dicarboxylates first gained attention during investigations into Refsum's disease in the mid-20th century. Researchers identified dimethyl-substituted dicarboxylic acids as abnormal metabolites accumulating due to impaired α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). While 2,6-dimethyloctanedioic acid was specifically characterized as a phytanic acid derivative, its 2,7 isomer remained less documented but theoretically predicted in alternative degradation pathways [4].
Nomenclature Evolution: The compound has been referenced through multiple naming conventions:
CAS Registry: 3269-74-7 (shared with 2,6-isomer due to initial undifferentiated reporting) [4]The isomer distinction became critical with advanced chromatographic separation techniques in the 1980s-1990s, leading to specific CAS designations for stereoisomers like (2S,7S)-2,7-dimethyloctanedioic acid [4].
Stereochemical Clarification: Early literature often omitted stereochemical descriptors. Contemporary nomenclature specifies absolute configurations using R/S notation (e.g., (2S,7S)-2,7-dimethyloctanedioic acid), acknowledging four possible stereoisomers due to chiral centers at C2 and C7. This precision became essential when studies revealed stereospecific interactions with mitochondrial enzymes [4].
Positional isomerism in dimethyloctanedioic acids dramatically influences molecular geometry, biochemical processing, and physicochemical properties:
In 2,7-dimethyloctanedioic acid (C2-C7 separation = 5 methylenes), the extended chain allows greater rotational freedom, reducing steric interactions between methyl groups but potentially adopting extended conformations favorable for enzyme binding [4] [8].
Metabolic Differentiation: The 2,6-isomer is a well-established intermediate in the α-oxidation of phytanic acid via the "2-methyl-branched fatty acid pathway." Phytanic acid undergoes initial α-hydroxylation, oxidation to phytanoyl-CoA, and cleavage to pristanal (C17) and 2,6-dimethyloctanedioyl-CoA. The 2,7-isomer is not a major product of canonical phytanic acid degradation but may arise during β-oxidation of longer-chain dimethyl-substituted fatty acids or through peroxisomal ω-oxidation of asymmetric branched alkanes [4].
Physicochemical Property Divergence:
Table 2: Comparative Analysis of 2,6- vs. 2,7-Dimethyloctanedioic Acid Isomers
Property | 2,6-Dimethyloctanedioic Acid | 2,7-Dimethyloctanedioic Acid |
---|---|---|
Chiral Centers | C2, C6 | C2, C7 |
Metabolic Origin | Primary α-oxidation product of phytanic acid | Minor pathway or β-oxidation product |
Melting Point | ~115-120°C (decomp) | ~95-100°C (predicted) |
pKa1 (est.) | 4.0-4.3 | 4.4-4.7 |
Dominant Conformation | Folded (C2-C6 distance) | Extended (C2-C7 distance) |
Biomarker Utility | Refsum's Disease | Not established |
Despite advances in branched-chain fatty acid metabolism, significant knowledge gaps persist regarding 2,7-dimethyloctanedioic acid:
Stereoselective Synthesis Deficiency: While racemic mixtures of branched dicarboxylates can be synthesized via malonate alkylation or Reformatsky reactions, asymmetric synthesis yielding enantiopure 2,7-dimethyloctanedioic acid remains underdeveloped. Current methods suffer from poor diastereoselectivity and require costly chiral auxiliaries or resolution techniques. Novel enzymatic approaches using engineered thiolases or carboxylases could potentially overcome these limitations [4] [5].
Computational Chemistry Opportunities: Molecular dynamics simulations could model:1) Conformational flexibility of 2,7-dimethyloctanedioic acid versus linear isomers2) Docking affinity with peroxisomal acyl-CoA oxidases versus mitochondrial trifunctional protein3) Electronic structure analysis comparing charge distribution at carboxyl groups with 2,6-isomerThese models would provide testable hypotheses regarding metabolic flux and biological activity [4].
Theoretical Metabolic Frameworks:
Table 3: Critical Knowledge Gaps and Research Priorities for 2,7-Dimethyloctanedioic Acid
Knowledge Gap | Research Priority | Potential Methodologies |
---|---|---|
Stereospecific Biological Effects | Synthesize/configurally pure stereoisomers | Asymmetric synthesis; Chiral chromatography |
Mitochondrial Metabolism | Quantify β-oxidation kinetics | Seahorse mitochondrial stress tests; 13C-isotope tracing |
Computational Modeling | Predict conformation and enzyme interactions | Molecular dynamics; Quantum mechanical calculations |
Biosynthetic Pathways | Identify physiological precursors | Isotopic labeling in cell culture; Knockout models of enzymes |
Therapeutic Potential | Assess mitochondrial quality control effects | PINK1/Parkin activation assays; Muscle cell differentiation models [2] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1